Cas no 1226450-01-6 (1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide)

1-(2,6-Difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a specialized organic compound featuring a piperidine core functionalized with a 2,6-difluorobenzoyl group and a 5-methyl-1,2-oxazol-3-yl carboxamide moiety. Its structural design confers high selectivity and binding affinity, making it valuable in medicinal chemistry and pharmaceutical research. The difluorobenzoyl group enhances metabolic stability, while the oxazole ring contributes to its bioactivity profile. This compound is particularly useful as an intermediate in the synthesis of biologically active molecules, including potential kinase inhibitors or receptor modulators. Its well-defined chemical properties and synthetic versatility support its application in drug discovery and development pipelines.
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide structure
1226450-01-6 structure
Product name:1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
CAS No:1226450-01-6
MF:C17H17F2N3O3
Molecular Weight:349.33199095726
CID:6323023
PubChem ID:49676950

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
    • 1226450-01-6
    • F5871-3258
    • AKOS024526228
    • VU0526950-1
    • SR-01000925880-1
    • SR-01000925880
    • 1-(2,6-difluorobenzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
    • Z245732828
    • インチ: 1S/C17H17F2N3O3/c1-10-9-14(21-25-10)20-16(23)11-5-7-22(8-6-11)17(24)15-12(18)3-2-4-13(15)19/h2-4,9,11H,5-8H2,1H3,(H,20,21,23)
    • InChIKey: YRIIVMQJCTWTOZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1C(N1CCC(C(NC2C=C(C)ON=2)=O)CC1)=O)F

計算された属性

  • 精确分子量: 349.12379774g/mol
  • 同位素质量: 349.12379774g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 490
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.4Ų
  • XLogP3: 2.1

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5871-3258-10mg
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
1226450-01-6 90%+
10mg
$79.0 2023-11-21
Life Chemicals
F5871-3258-1mg
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
1226450-01-6 90%+
1mg
$54.0 2023-11-21
Life Chemicals
F5871-3258-25mg
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
1226450-01-6 90%+
25mg
$109.0 2023-11-21
Life Chemicals
F5871-3258-2mg
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
1226450-01-6 90%+
2mg
$59.0 2023-11-21
Life Chemicals
F5871-3258-4mg
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
1226450-01-6 90%+
4mg
$66.0 2023-11-21
Life Chemicals
F5871-3258-3mg
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
1226450-01-6 90%+
3mg
$63.0 2023-11-21
Life Chemicals
F5871-3258-30mg
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
1226450-01-6 90%+
30mg
$119.0 2023-11-21
Life Chemicals
F5871-3258-40mg
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
1226450-01-6 90%+
40mg
$140.0 2023-11-21
Life Chemicals
F5871-3258-15mg
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
1226450-01-6 90%+
15mg
$89.0 2023-11-21
Life Chemicals
F5871-3258-10μmol
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
1226450-01-6 90%+
10μmol
$69.0 2023-11-21

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide 関連文献

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No 1226450-01-6 and Product Name: 1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

The compound with the CAS number 1226450-01-6 and the product name 1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide represents a significant advancement in the field of medicinal chemistry. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of both 2,6-difluorobenzoyl and 5-methyl-1,2-oxazol-3-yl moieties in its structure suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

Recent research in the domain of pharmacophores has highlighted the importance of fluorinated aromatic rings in enhancing the bioavailability and binding affinity of drug candidates. The 2,6-difluorobenzoyl group in this compound is particularly noteworthy, as fluorine atoms can modulate electronic properties and metabolic stability. This feature has been extensively studied in the context of developing antiviral and anticancer agents, where fluorinated compounds often exhibit improved pharmacokinetic profiles. The incorporation of this moiety into the piperidine scaffold suggests a potential for designing molecules with enhanced binding interactions at target receptors.

The 5-methyl-1,2-oxazol-3-yl substituent adds another layer of complexity to the molecule. Oxazole heterocycles are well-known for their role in medicinal chemistry due to their ability to engage in hydrogen bonding and hydrophobic interactions. The 5-methyl group further modifies the electronic environment of the oxazole ring, which can influence its reactivity and binding properties. This combination of structural elements has been explored in various drug discovery campaigns, particularly for targeting enzymes involved in inflammatory pathways. The piperidine ring itself is a common pharmacophore in central nervous system (CNS) drugs, contributing to favorable blood-brain barrier penetration and receptor binding affinity.

Current research trends indicate that hybrid molecules incorporating multiple pharmacophoric elements are gaining traction in drug development. The compound 1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide exemplifies this trend by combining three distinct structural motifs: a fluorinated benzoyl group, an oxazole heterocycle, and a piperidine amide. Such multifunctional entities are designed to maximize interactions with biological targets while minimizing off-target effects. Preliminary computational studies suggest that this compound may exhibit favorable binding properties to proteins involved in signal transduction and metabolic regulation.

In vitro studies have begun to explore the potential therapeutic applications of this compound. Initial assays have shown promising activity against enzymes implicated in inflammatory diseases, such as cyclooxygenase (COX) and lipoxygenase (LOX). The 2,6-difluorobenzoyl group is thought to enhance binding affinity by participating in π-stacking interactions with aromatic residues in target proteins. Meanwhile, the 5-methyl-1,2-oxazol-3-yl moiety may contribute to specificity by forming hydrogen bonds with polar side chains or backbone atoms. These interactions could lead to the development of novel inhibitors with improved selectivity over existing therapeutics.

The role of fluorine atoms in modulating drug efficacy cannot be overstated. In recent years, fluorinated compounds have been recognized for their ability to improve metabolic stability and oral bioavailability. The presence of two fluorine atoms at the 2 and 6 positions of the benzoyl group in this molecule is particularly noteworthy. This substitution pattern has been associated with enhanced lipophilicity and reduced susceptibility to enzymatic degradation. Such properties are critical for designing drugs that can withstand the harsh conditions of the gastrointestinal tract and reach their intended targets at effective concentrations.

Furthermore, the piperidine amide moiety at the 4-position introduces a polar functional group that can enhance solubility while maintaining good membrane permeability. This balance is essential for achieving optimal pharmacokinetic profiles in vivo. The amide bond also provides a site for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and lipophilicity through structural modifications. Such flexibility is invaluable during lead optimization campaigns.

Advances in synthetic methodologies have enabled more efficient access to complex molecules like this one. Modern techniques such as flow chemistry and transition-metal-catalyzed reactions have streamlined the synthesis of heterocyclic scaffolds, reducing reaction times and improving yields. These innovations are particularly relevant for exploring analog libraries during drug discovery efforts. By leveraging these technologies, researchers can rapidly generate diverse structural variants for high-throughput screening (HTS), accelerating the identification of promising candidates.

The integration of computational chemistry into drug discovery has also played a pivotal role in understanding molecular interactions at an atomic level. Molecular docking studies have been used to model how this compound binds to potential target proteins, providing insights into key interaction points between ligands and receptors. These simulations have helped rationalize observed biological activity and guide subsequent structural modifications aimed at improving potency and selectivity.

Looking ahead, future research on this compound will likely focus on elucidating its mechanism of action through both biochemical assays and cellular studies. Understanding how it interacts with biological systems will be crucial for optimizing its therapeutic potential while minimizing adverse effects. Additionally, exploring its pharmacokinetic behavior through preclinical models will provide valuable data for assessing its suitability for clinical development.

The intersection of medicinal chemistry with computational biology offers exciting opportunities for discovering novel therapeutics like 1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide. By combining innovative synthetic strategies with advanced analytical techniques, researchers can push the boundaries of what is possible in drug design. As our understanding of disease mechanisms continues to evolve, compounds such as this one may emerge as key players in next-generation treatments targeting complex disorders.

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